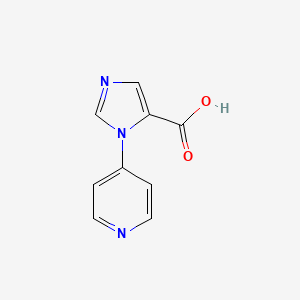
1-(Pyridin-4-yl)-1H-imidazole-5-carboxylic acid
Overview
Description
“1-(Pyridin-4-yl)-1H-imidazole-5-carboxylic acid” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The compound’s molecular weight is 189.17 .
Molecular Structure Analysis
The molecular structure of “1-(Pyridin-4-yl)-1H-imidazole-5-carboxylic acid” likely involves the imidazole and pyridine rings connected by a single bond, with a carboxylic acid group attached to the 5-position of the imidazole ring . Detailed structural analysis would require more specific information or computational modeling .Scientific Research Applications
Thromboxane Synthetase Inhibition
One study investigated compounds related to "1-(Pyridin-4-yl)-1H-imidazole-5-carboxylic acid" for their ability to inhibit thromboxane synthetase, an enzyme involved in platelet aggregation and vasoconstriction. N(7-Carboxyheptyl) imidazole, among others, was found to inhibit platelet thromboxane B2 production, suggesting potential applications in cardiovascular research and therapy (Maguire & Wallis, 1983).
Angiotensin II Receptor Antagonism
Research into the role of "1-(Pyridin-4-yl)-1H-imidazole-5-carboxylic acid" derivatives has extended into the study of angiotensin II receptor antagonists. Derivatives such as 5-[1-[4-[(4,5-disubstituted-1H-imidazol-1-yl)methyl]-substituted]-1H-pyrrol-2-yl]-1H-tetrazoles were investigated for their potential as AT1-selective angiotensin II receptor antagonists, with implications for hypertension and cardiovascular disease management (Bovy et al., 1993).
Peroxisome Proliferator-Activated Receptor Alpha Agonism
Another avenue of research has focused on the development of compounds that act as agonists for human peroxisome proliferator-activated receptor alpha (hPPARα), with "1-(Pyridin-4-yl)-1H-imidazole-5-carboxylic acid" derivatives showing potential. These compounds, through structure-activity relationship studies, have been shown to influence metabolic pathways related to lipid metabolism and inflammation, offering prospects for therapeutic applications in metabolic disorders (Miyachi et al., 2019).
Cytoprotective Antiulcer Activity
Compounds related to "1-(Pyridin-4-yl)-1H-imidazole-5-carboxylic acid" have been synthesized and evaluated for their cytoprotective antiulcer activity. For instance, derivatives such as 4-methoxy-6-methyl-2-(1H-pyrazol-1-yl)pyrimidine demonstrated potent inhibition of ulcers induced by various means in rats, indicating potential for the development of new antiulcer agents (Ikeda et al., 1996).
Xanthine Oxidase Inhibition
Y-700, a novel inhibitor related to "1-(Pyridin-4-yl)-1H-imidazole-5-carboxylic acid," has been studied for its potent inhibition of xanthine oxidase, suggesting potential applications in the treatment of diseases related to oxidative stress, such as gout and certain types of cancer. This compound was found to suppress the development of colonic aberrant crypt foci and cell proliferation in treated mice (Hashimoto et al., 2005).
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to exhibit anticancer activity by targeting egfr .
Mode of Action
Based on the structural similarity to other compounds, it may interact with its targets and induce changes that lead to its biological effects .
Biochemical Pathways
Related compounds have been shown to inhibit egfr signaling, which can affect multiple downstream pathways involved in cell growth and survival .
Result of Action
Compounds with similar structures have been reported to exhibit cytotoxicity against certain cancer cell lines .
properties
IUPAC Name |
3-pyridin-4-ylimidazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-9(14)8-5-11-6-12(8)7-1-3-10-4-2-7/h1-6H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGNYVVOUIFOSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1N2C=NC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801240477 | |
| Record name | 1H-Imidazole-5-carboxylic acid, 1-(4-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801240477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-4-yl)-1H-imidazole-5-carboxylic acid | |
CAS RN |
1439900-49-8 | |
| Record name | 1H-Imidazole-5-carboxylic acid, 1-(4-pyridinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1439900-49-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Imidazole-5-carboxylic acid, 1-(4-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801240477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



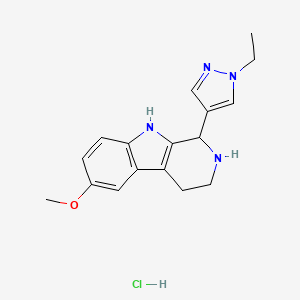
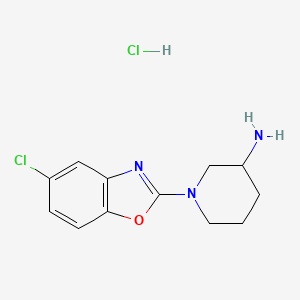

![[5-Chloro-2-(4-methyl-1H-pyrazol-1-yl)phenyl]amine hydrochloride](/img/structure/B3047675.png)

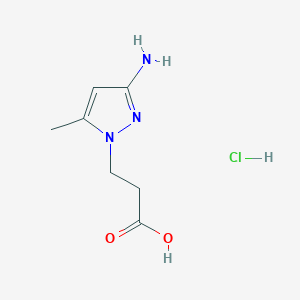

![1-[4-(4-Methoxyphenoxy)phenyl]methanamine hydrochloride](/img/structure/B3047680.png)
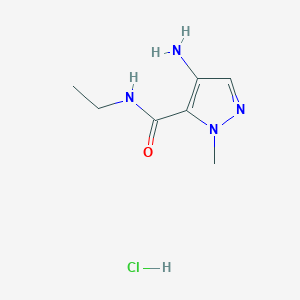

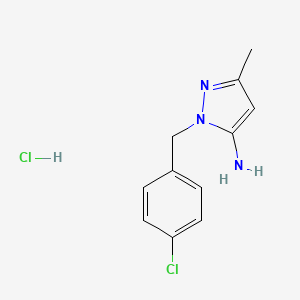
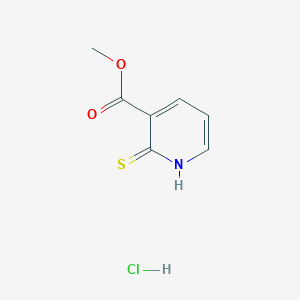
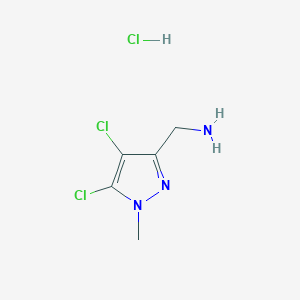
![[(1-Propyl-1h-pyrazol-4-yl)methyl]amine hydrochloride](/img/structure/B3047691.png)